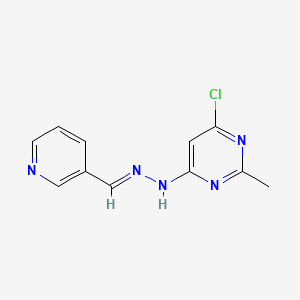![molecular formula C15H18N2O5 B5703936 methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate, also known as Methyl 3-(4-methylpiperidin-1-yl)-5-nitrobenzoate or Methyl 3-(4-methylpiperidin-1-yl)carbonyl-5-nitrobenzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate is believed to exert its therapeutic effects through the modulation of various neurotransmitter systems in the brain. Specifically, it has been shown to enhance the activity of the GABAergic system, which is involved in the regulation of anxiety, sleep, and muscle relaxation. It has also been shown to inhibit the activity of the glutamatergic system, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by inhibiting the activity of pain-sensing neurons in the spinal cord. Additionally, it has been shown to have anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a potentially useful tool for investigating the role of these systems in various physiological and pathological processes. One limitation, however, is its relatively low potency compared to other compounds that target the same systems.
Direcciones Futuras
There are several future directions for research on methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into its mechanisms of action and potential therapeutic applications in other areas, such as pain management and anxiety disorders, is warranted. Finally, the development of more potent analogs of methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate may improve its utility as a research tool and potential therapeutic agent.
Métodos De Síntesis
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate can be synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with 3-nitrobenzoyl chloride in the presence of a base, followed by the addition of methyl iodide. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 3-(4-methylpiperidine-1-carbonyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-10-3-5-16(6-4-10)14(18)11-7-12(15(19)22-2)9-13(8-11)17(20)21/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWEHZIKCRGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methylpiperidine-1-carbonyl)-5-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
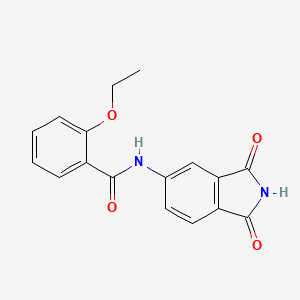
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
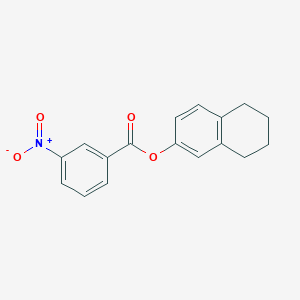
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)

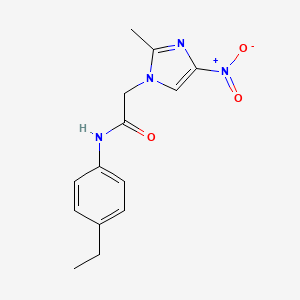
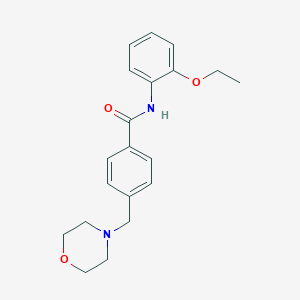
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![3,6,6-trimethyl-2-[(4-methyl-1-piperazinyl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5703921.png)
